molecular formula C9H17N3 B6332248 4-(2-Methylpiperazin-1-yl)butanenitrile CAS No. 1240580-39-5

4-(2-Methylpiperazin-1-yl)butanenitrile

Cat. No.: B6332248
CAS No.: 1240580-39-5
M. Wt: 167.25 g/mol
InChI Key: OUIMNDKBWZBTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylpiperazin-1-yl)butanenitrile is a chemical compound with the molecular formula C9H17N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Mechanism of Action

While the specific mechanism of action for 4-(2-Methylpiperazin-1-yl)butanenitrile is not available, a study on a similar piperazine derivative showed anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines IL-1β and TNF-α . Another study indicated that a similar derivative might target the HCV E1 protein .

Safety and Hazards

The safety and hazards of 4-(2-Methylpiperazin-1-yl)butanenitrile are not well-documented. It is recommended to handle this compound under the supervision of a technically qualified individual .

Future Directions

The future directions for 4-(2-Methylpiperazin-1-yl)butanenitrile could involve further investigation into its antiviral therapeutic potential . More research is needed to fully understand its properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperazin-1-yl)butanenitrile typically involves the reaction of 2-methylpiperazine with a suitable butanenitrile derivative. One common method is the nucleophilic substitution reaction where 2-methylpiperazine reacts with 4-chlorobutanenitrile under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperazin-1-yl)butanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(2-Methylpiperazin-1-yl)butanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of new pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylpiperazin-1-yl)butaneamide
  • 4-(2-Methylpiperazin-1-yl)butanoic acid
  • 4-(2-Methylpiperazin-1-yl)butanol

Uniqueness

4-(2-Methylpiperazin-1-yl)butanenitrile is unique due to its nitrile functional group, which imparts specific chemical reactivity and properties

Properties

IUPAC Name

4-(2-methylpiperazin-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-9-8-11-5-7-12(9)6-3-2-4-10/h9,11H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIMNDKBWZBTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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